molecular formula C19H21N3O3S B7168784 N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7168784
M. Wt: 371.5 g/mol
InChI Key: MFDBVWMXRWOWEV-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological and medicinal properties[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17(11-13-5-2-1-3-6-13)22-9-4-7-15(22)18(24)21-19-20-14-8-10-25-12-16(14)26-19/h1-3,5-6,15H,4,7-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDBVWMXRWOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyranothiazole core. One common approach is the cyclization of appropriate precursors, such as thiohydrazonates, under specific reaction conditions. The reaction may involve the use of reagents like triethylamine and ethanol to facilitate the cyclization process[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding oxo derivatives, while reduction could yield the corresponding amines or alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases where thiazole derivatives are effective.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The pyranothiazole core and the pyrrolidine ring may play crucial roles in binding to biological targets, leading to desired biological outcomes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine: A related compound with a similar core structure but lacking the pyrrolidine ring.

  • N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-fluoro-3-(trifluoromethyl)benzamide: Another derivative with a fluorinated benzamide group.

Uniqueness: The presence of the pyrrolidine ring and the 2-phenylacetyl group in N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

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